N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1396881-08-5
VCID: VC4333318
InChI: InChI=1S/C15H19FN2O3/c16-12-5-1-10(2-6-12)9-18-15(21)14(20)17-8-7-13(19)11-3-4-11/h1-2,5-6,11,13,19H,3-4,7-9H2,(H,17,20)(H,18,21)
SMILES: C1CC1C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Molecular Formula: C15H19FN2O3
Molecular Weight: 294.326

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

CAS No.: 1396881-08-5

Cat. No.: VC4333318

Molecular Formula: C15H19FN2O3

Molecular Weight: 294.326

* For research use only. Not for human or veterinary use.

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide - 1396881-08-5

Specification

CAS No. 1396881-08-5
Molecular Formula C15H19FN2O3
Molecular Weight 294.326
IUPAC Name N-(3-cyclopropyl-3-hydroxypropyl)-N'-[(4-fluorophenyl)methyl]oxamide
Standard InChI InChI=1S/C15H19FN2O3/c16-12-5-1-10(2-6-12)9-18-15(21)14(20)17-8-7-13(19)11-3-4-11/h1-2,5-6,11,13,19H,3-4,7-9H2,(H,17,20)(H,18,21)
Standard InChI Key ZHLNPMFTQWJAIA-UHFFFAOYSA-N
SMILES C1CC1C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)O

Introduction

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound characterized by its unique structural features, which include a cyclopropyl group, a hydroxypropyl chain, and a fluorobenzyl moiety. This compound is identified by the CAS number 1396881-08-5 and has a molecular formula of C15H19FN2O3, with a molecular weight of 294.32 g/mol .

Structural Features and Synthesis

The compound is classified as an oxalamide derivative, which typically involves multi-step reactions for its synthesis. These steps often include the formation of key structural components such as the cyclopropyl group, hydroxypropyl chain, and fluorobenzyl moiety. The synthesis process may utilize various chemical intermediates and conditions to ensure the correct assembly of these components.

Potential Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide has garnered attention in various fields, including chemistry and biology, due to its potential applications as a biochemical probe or inhibitor in medicinal chemistry. It serves as a building block for more complex molecules and has been investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator